molecular formula C9H7NO3 B1583457 5-Hydroxy-1H-indole-3-carboxylic acid CAS No. 3705-21-3

5-Hydroxy-1H-indole-3-carboxylic acid

Cat. No.: B1583457
CAS No.: 3705-21-3
M. Wt: 177.16 g/mol
InChI Key: RVWZUOPFHTYIEO-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. This compound is known for its biological activity and is often studied for its potential therapeutic applications. It is a metabolite of serotonin, an essential neurotransmitter, and is involved in various biochemical processes in the body .

Mechanism of Action

Target of Action

The primary targets of 5-Hydroxy-1H-indole-3-carboxylic acid are multiple receptors to which it binds with high affinity . Indole derivatives, such as this compound, have been found in many important synthetic drug molecules, which have led to the development of new useful derivatives .

Mode of Action

This compound interacts with its targets, leading to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets results in changes that contribute to these diverse biological activities.

Biochemical Pathways

This compound affects various biochemical pathways. For instance, gut microbiota is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet . This process results in the production of indole and its derivatives, including this compound .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its broad-spectrum biological activities . For instance, it has been shown to restore cellular and synaptosomal viability, up to 80%, and exhibited a more potent MAO-B inhibitory effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other compounds in the environment, such as sulfuric acid . Additionally, the compound’s action can be influenced by the presence of intestinal microorganisms, which are involved in its bioconversion from tryptophan .

Biochemical Analysis

Biochemical Properties

They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been shown to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives have been shown to have diverse biological activities and an immeasurable potential to be explored for newer therapeutic possibilities .

Dosage Effects in Animal Models

Indole derivatives have been shown to have diverse biological activities and an immeasurable potential to be explored for newer therapeutic possibilities .

Metabolic Pathways

Liver CYP450, especially CYP1A, CYP2A, and CYP2E1, plays a key role in the metabolism of indole derivatives and produces several known metabolites .

Transport and Distribution

Indole derivatives have been shown to have diverse biological activities and an immeasurable potential to be explored for newer therapeutic possibilities .

Subcellular Localization

Indole derivatives have been shown to have diverse biological activities and an immeasurable potential to be explored for newer therapeutic possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinonoid structures, which are important intermediates in the synthesis of more complex molecules.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reagents and conditions used.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized to create a wide range of biologically active compounds .

Scientific Research Applications

5-Hydroxy-1H-indole-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: As a metabolite of serotonin, it is used in studies related to neurotransmitter function and metabolism.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role in treating neurological disorders and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Hydroxy-1H-indole-3-carboxylic acid is unique due to its hydroxyl group at the 5-position, which significantly influences its chemical reactivity and biological activity. This hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, making it more versatile in various chemical and biological applications .

Biological Activity

5-Hydroxy-1H-indole-3-carboxylic acid (5-HICA) is a compound of significant interest due to its diverse biological activities. This article explores its cytotoxic effects, antiviral properties, and potential therapeutic applications, drawing on various research studies and findings.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic potential of 5-HICA derivatives, particularly against cancer cells. A notable study synthesized a series of 5-hydroxyindole-3-carboxylic acids and their ester derivatives, assessing their effects on the MCF-7 breast cancer cell line using the MTT assay. The findings indicated that these compounds exhibited selective cytotoxicity towards malignant cells while sparing normal human dermal fibroblasts. For instance, compound 5d, featuring a 4-methoxy group, demonstrated a half-maximal effective concentration (EC50) of 4.7 µM, indicating potent activity against MCF-7 cells without significant toxicity to normal cells .

Table 1: Cytotoxicity of 5-HICA Derivatives

CompoundStructureEC50 (µM)Cell Line
5dEster with 4-methoxy group4.7MCF-7
5a-<10MCF-7
5l-<10MCF-7

The study emphasizes the potential of indole derivatives as anticancer agents, especially those that can inhibit survivin, a protein that prevents apoptosis in cancer cells .

Antiviral Activity

In addition to its anticancer properties, 5-HICA has shown promising antiviral activity. A study optimized several derivatives of 5-hydroxy-1H-indole-3-carboxylates for their anti-hepatitis B virus (HBV) effects. Using three-dimensional quantitative structure-activity relationship (3D QSAR) studies, researchers identified compounds with significant anti-HBV activity. The most potent compound exhibited an IC50 value of 3.1 µM, demonstrating enhanced efficacy compared to earlier derivatives .

Table 2: Antiviral Activity of 5-HICA Derivatives

CompoundIC50 (µM)Virus Target
Compound 35a3.1HBV
Compound 34.1HBV

These findings underline the potential of indole derivatives in developing antiviral therapies, particularly against chronic infections like HBV that can lead to severe liver diseases .

The mechanisms underlying the biological activities of 5-HICA are multifaceted:

  • Cytotoxicity : The cytotoxic effects are primarily attributed to the inhibition of survivin, which is crucial for cancer cell survival. By targeting this protein, 5-HICA compounds can induce apoptosis selectively in cancer cells while preserving normal cells .
  • Antiviral Mechanism : The antiviral action against HBV is believed to involve interference with viral replication processes and modulation of host immune responses . The structural optimization through QSAR studies has facilitated the identification of key molecular features responsible for enhanced activity.

Case Studies and Research Findings

Several case studies illustrate the therapeutic potential of 5-HICA:

  • In one study, researchers synthesized various indole derivatives and assessed their pharmacological profiles. They found that specific modifications to the indole structure significantly enhanced both cytotoxic and antiviral activities.
  • Another investigation focused on the role of indole derivatives in inhibiting specific pathways involved in tumor progression and viral replication, providing insights into their dual functionality as anticancer and antiviral agents .

Properties

IUPAC Name

5-hydroxy-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-5-1-2-8-6(3-5)7(4-10-8)9(12)13/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWZUOPFHTYIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342709
Record name 5-Hydroxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3705-21-3
Record name 5-Hydroxy-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of 5-Hydroxy-1H-indole-3-carboxylic acid?

A: this compound has been isolated from various natural sources, including marine sponges and plants. For instance, it was found in the Red Sea marine sponge Hyrtios erectus [] and the rhizomes of the Alocasia macrorrhiza plant, also known as Giant Taro. [] This suggests a potential for diverse biological activities and warrants further investigation.

Q2: Does this compound exhibit any notable biological activity?

A: While this compound itself has not been extensively studied for its biological activity, its methyl ester derivative, this compound methyl ester, has shown significant antiphospholipase A2 activity. [] This enzymatic activity plays a role in inflammation and other biological processes, indicating potential therapeutic avenues for further exploration.

Q3: Has this compound been chemically synthesized, and what is the significance?

A: Yes, derivatives of this compound, specifically substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters, have been synthesized and evaluated for their antiviral activity. [, ] This highlights the potential of modifying the core structure of this compound to enhance its biological activity and explore its therapeutic applications in various disease models.

Q4: Are there any analytical techniques used to identify and characterize this compound?

A: The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Researchers utilize mass spectrometry (MS) to determine the molecular weight and fragmentation patterns, providing valuable information about the compound's structure. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, helps in elucidating the connectivity and arrangement of atoms within the molecule. [, ] These analytical methods are crucial in confirming the identity and purity of the isolated or synthesized compounds.

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